2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride
Overview
Description
The compound “2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride” is a chemical compound with the empirical formula C8H11Cl2N . It is a solid substance .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride” are not available in the retrieved data, it’s worth noting that pyridine derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .Scientific Research Applications
Pharmacophore Synthesis
The compound, often utilized as a pharmacophore, shows potential in medicinal chemistry and drug design due to its structural similarity to purines. It's used in the synthesis of imidazo(4,5-b)pyridines, which are regarded as potent pharmacophores (Ostrovskyi et al., 2011).
Chemical Synthesis and Crystal Structure Analysis
Researchers have studied the synthesis and crystal structure of derivatives of this compound. They have detailed the synthesis process and the crystallographic characterization, highlighting the compound's role in the formation of complex structures (Ma et al., 2018).
Component in Synthesis of Pharmaceutical Compounds
The chemical serves as a starting material in synthesizing prochiral sulfides and further pharmaceutical compounds like S-Tenatoprazole, showcasing its significance in pharmaceutical synthesis (Yan et al., 2014).
Potential in Antiaggregant Activity
This compound's derivatives have shown a range of activities, including effects on the central nervous system, cardiotonic effects, anti-ulcer, anti-inflammatory, analgesic properties, and potential in antitumor and anti-HIV activities. Its role in the synthesis of compounds with antiaggregant activity is significant (Kataev et al., 2004).
Corrosion Inhibition
Imidazo[4,5-b] pyridine derivatives, closely related to the compound, have been studied for their inhibitory performance against mild steel corrosion, indicating its potential use in industrial applications to prevent corrosion (Saady et al., 2021).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing . It should be stored in a well-ventilated place and kept cool .
Future Directions
Pyridine derivatives are of special interest due to their solubility and are found in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride”, is an important task of modern organic chemistry .
properties
IUPAC Name |
2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O.ClH/c1-15-9-5-4-7-10(14-9)13-8(12-7)3-2-6-11;/h4-5H,2-3,6H2,1H3,(H,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVLJDPMJGRCTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=N2)CCCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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